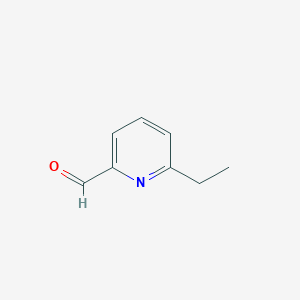
6-Ethylpicolinaldehyde
Cat. No. B138971
Key on ui cas rn:
153646-82-3
M. Wt: 135.16 g/mol
InChI Key: ZTWDMEWZCFVRQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05506227
Procedure details


To a solution of N,N,N-trimethylethylenediamine (4.29 mL, 33 mmol) in THF (20 mL) at -25° C. was added n-BuLi (13.2 mL, 2.5M in hexanes, 33 mmol). This solution was stirred 15 minutes, then transferred into a -78° C. solution of 6-methyl-2-pyridine-carboxaldehyde (3.63 g, 30 mmol) in THF (80 mL). After stirring 30 minutes at -78° C., a THF (50 mL) solution of lithium diisopropylamide (33 mmol) was added and the now dark red mixture was stirred 1 hour at -78° C. Methyl iodide (5.68 g, 40 mmol) in THF (10 mL) was added and reaction mixture was allowed to warm to r.t. for 4 hours. Water and 25% aq. NH4OAc were added, the crude product was extracted with EtOAc (2×) and solvents were evaporated. Purification by flash chromatography (from 5% to 10% EtOAc in hexanes) gave 660 mg of the title compound.


[Compound]
Name
NH4OAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two









Name
Identifiers


|
REACTION_CXSMILES
|
CNCCN(C)C.[Li][CH2:9][CH2:10][CH2:11][CH3:12].CC1[N:19]=[C:18]([CH:20]=[O:21])[CH:17]=[CH:16]C=1.C([N-]C(C)C)(C)C.[Li+].CI>C1COCC1.O>[CH2:11]([C:10]1[N:19]=[C:18]([CH:20]=[O:21])[CH:17]=[CH:16][CH:9]=1)[CH3:12] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
33 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
[Compound]
|
Name
|
NH4OAc
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
4.29 mL
|
|
Type
|
reactant
|
|
Smiles
|
CNCCN(C)C
|
|
Name
|
|
|
Quantity
|
13.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Four
|
Name
|
|
|
Quantity
|
3.63 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=CC(=N1)C=O
|
Step Five
|
Name
|
|
|
Quantity
|
5.68 g
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Six
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
This solution was stirred 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
transferred into a -78° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring 30 minutes at -78° C.
|
|
Duration
|
30 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the now dark red mixture was stirred 1 hour at -78° C
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction mixture
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the crude product was extracted with EtOAc (2×) and solvents
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash chromatography (from 5% to 10% EtOAc in hexanes)
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1=CC=CC(=N1)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 660 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 16.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
